molecular formula C19H20BrN3OS B4595191 {5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER

{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER

Cat. No.: B4595191
M. Wt: 418.4 g/mol
InChI Key: QTQBHENXRCCLJN-UHFFFAOYSA-N
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Description

{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated. It may exhibit activity against certain diseases or conditions, particularly if it can modulate specific biological pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these products in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: This step involves the reaction of the triazole intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.

    Ether Formation: The final step involves the reaction of the intermediate with 4-methylphenol under conditions that promote etherification, such as the use of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted triazole compounds.

Mechanism of Action

The mechanism of action of {5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER is likely to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS/c1-3-23-18(12-24-17-10-4-14(2)5-11-17)21-22-19(23)25-13-15-6-8-16(20)9-7-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQBHENXRCCLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER
Reactant of Route 2
Reactant of Route 2
{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER
Reactant of Route 3
Reactant of Route 3
{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER
Reactant of Route 4
{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER
Reactant of Route 5
Reactant of Route 5
{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER
Reactant of Route 6
Reactant of Route 6
{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER

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